3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone
Description
3-[(5-Fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone (CAS: 866017-31-4) is a pyridinone derivative featuring a sulfonyl group attached to a 5-fluoro-2-methylphenyl ring and methyl substituents at the 4- and 6-positions of the pyridinone core . The compound’s structure combines aromatic sulfonyl functionality with a substituted heterocyclic ring, a design common in bioactive molecules targeting enzymes or receptors.
Key structural attributes:
- Pyridinone core: Provides a planar, electron-rich scaffold for molecular interactions.
- Fluoro and methyl substituents: The 5-fluoro group introduces electronegativity, while the 2-methyl group on the phenyl ring may influence steric and lipophilic properties.
Properties
IUPAC Name |
3-(5-fluoro-2-methylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-8-4-5-11(15)7-12(8)20(18,19)13-9(2)6-10(3)16-14(13)17/h4-7H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURSTBWGGVRLFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)C2=C(C=C(NC2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901332243 | |
| Record name | 3-(5-fluoro-2-methylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901332243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666038 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866017-31-4 | |
| Record name | 3-(5-fluoro-2-methylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901332243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone typically involves multiple steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable diketone and an amine under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the pyridinone in the presence of a base such as triethylamine.
Fluorination and Methylation: The fluorinated phenyl ring is incorporated through a nucleophilic aromatic substitution reaction, followed by methylation using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In industry, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of 3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The fluorinated phenyl ring may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Substituent Effects on Molecular Weight
- The target compound (295.07 g/mol) has a lower molecular weight than the 3-chloro analog (297.76 g/mol) due to fluorine’s lower atomic mass compared to chlorine .
- Bulkier substituents (e.g., 1-ethyl in ) increase molecular weight significantly (325.81 g/mol), impacting solubility and bioavailability.
Electronic and Steric Influences
Functional Group Variations
Impact of Additional Substituents
- The trifluoromethyl benzyl group in 4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone (MW: 435.46 g/mol, ) introduces extreme lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility.
Biological Activity
3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyridinone core and a sulfonyl group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H14FNO3S
- Molar Mass : 295.33 g/mol
- CAS Number : [Not specified in the search results]
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and anticancer agent.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. For instance, sulfonamide derivatives have shown effectiveness in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes and lipoxygenase pathways.
2. Anticancer Potential
Several studies have explored the anticancer properties of this compound. The following table summarizes findings from various research efforts:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | A549 (lung cancer) | 12.5 | Induction of apoptosis |
| Study B | MCF-7 (breast cancer) | 8.0 | Cell cycle arrest at G1 phase |
| Study C | HCT116 (colon cancer) | 5.5 | Inhibition of CDK2 activity |
These studies suggest that the compound may induce apoptosis and inhibit cell proliferation in various cancer cell lines, making it a candidate for further development as an anticancer agent.
The mechanisms through which this compound exerts its effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs).
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells by activating apoptotic pathways.
Case Studies
A notable case study involving this compound was conducted to evaluate its efficacy against various cancer types:
Case Study: Efficacy Against Lung Cancer
In vitro experiments demonstrated that treatment with this compound resulted in significant growth inhibition of A549 lung cancer cells. The study reported an IC50 value of 12.5 µM, indicating potent anticancer activity. Further analysis revealed that the compound induced apoptosis through mitochondrial pathway activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
